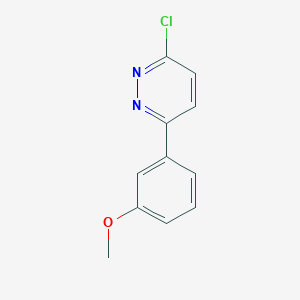

3-Chloro-6-(3-methoxyphenyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(3-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTCMUJFWBYWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508201 | |

| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76970-14-4 | |

| Record name | 3-Chloro-6-(3-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-(3-methoxyphenyl)pyridazine synthesis from 3-methoxyacetophenone

An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine from 3-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, mechanistically-driven overview of the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The described synthetic route is a robust two-step process commencing with 3-methoxyacetophenone. The initial step involves a one-pot, multi-component reaction with glyoxylic acid and hydrazine hydrate to construct the core pyridazin-3(2H)-one ring system. The subsequent step details the critical chlorination of the pyridazinone intermediate using phosphorus oxychloride. This guide emphasizes the rationale behind experimental choices, provides detailed, replicable protocols, and offers insights into reaction mechanisms and potential challenges, serving as a vital resource for professionals in organic synthesis and drug development.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that feature extensively in modern pharmacology. The unique electronic properties and structural features of the pyridazine ring allow it to act as a versatile pharmacophore, engaging in a wide range of biological interactions. Members of this family have demonstrated a broad spectrum of activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties.[1] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The chloro-substituent at the 3-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Overall Synthetic Strategy

The transformation of 3-methoxyacetophenone into this compound is efficiently achieved through a two-stage synthetic sequence. This strategy is predicated on the initial formation of a stable pyridazinone intermediate, followed by a functional group conversion to install the reactive chlorine atom.

-

Step 1: Cyclocondensation. A one-pot reaction between 3-methoxyacetophenone, glyoxylic acid, and hydrazine hydrate to form the heterocyclic intermediate, 6-(3-methoxyphenyl)pyridazin-3(2H)-one.

-

Step 2: Chlorination. Conversion of the pyridazinone intermediate to the final product, this compound, via reaction with a potent chlorinating agent.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one

This initial stage constructs the core pyridazine ring through a well-established cyclocondensation reaction. The one-pot nature of this transformation makes it an efficient method for generating the key intermediate.[2]

Mechanism and Scientific Rationale

The reaction proceeds through a sequence of steps beginning with the condensation of the enolate of 3-methoxyacetophenone with glyoxylic acid to form a 4-aryl-2-oxobut-3-enoic acid intermediate. This species is then subjected to a cyclizing condensation with hydrazine. Hydrazine, acting as a dinucleophile, attacks the keto and carboxylic acid functionalities (or its ester equivalent in situ), leading to the formation of the stable six-membered pyridazinone ring after dehydration. The choice of hydrazine hydrate is critical as it provides the two adjacent nitrogen atoms characteristic of the pyridazine core.[3][4]

Detailed Experimental Protocol

Materials:

-

3-methoxyacetophenone

-

Glyoxylic acid (50% solution in water)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial Acetic Acid (catalytic)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methoxyacetophenone (1.0 eq) and glyoxylic acid (1.1 eq).

-

Add ethanol as a solvent to achieve a concentration of approximately 0.5 M with respect to the acetophenone.

-

Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours to facilitate the initial condensation.

-

Cool the reaction mixture to approximately 50-60 °C.

-

Carefully add hydrazine hydrate (1.5 eq) dropwise to the stirring solution. An exothermic reaction may be observed.

-

Once the addition is complete, return the mixture to reflux and heat for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to promote precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.

-

Dry the solid under vacuum to yield 6-(3-methoxyphenyl)pyridazin-3(2H)-one as a solid. Further purification can be achieved by recrystallization from ethanol.

Part 2: Synthesis of this compound

The second stage involves the conversion of the pyridazinone's lactam functionality into a chloro group. This is a crucial step that activates the molecule for subsequent derivatization.

Mechanism and Scientific Rationale

The chlorination of a pyridazinone is typically achieved using phosphorus oxychloride (POCl₃).[5] The pyridazinone exists in tautomeric equilibrium with its aromatic hydroxyl form. The lone pair on the oxygen atom of the hydroxyl tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. A chloride ion, generated from the POCl₃, then acts as a nucleophile, attacking the carbon atom at the 3-position and displacing the phosphate group to yield the final this compound product. This reaction is analogous to the mechanism seen in the Vilsmeier-Haack reaction, where POCl₃ is used as an activating agent.[6][7]

Detailed Experimental Protocol

Materials:

-

6-(3-methoxyphenyl)pyridazin-3(2H)-one (Intermediate I)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) (optional solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place the 6-(3-methoxyphenyl)pyridazin-3(2H)-one (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (5-10 eq). POCl₃ can serve as both the reagent and the solvent. Alternatively, a minimal amount of an inert solvent like DCM can be used.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature. Slowly and very carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Sources

- 1. scispace.com [scispace.com]

- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

synthesis and characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine

Abstract

This technical guide provides a comprehensive methodology for the , a key heterocyclic intermediate in medicinal chemistry. The pyridazine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, demonstrating activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] This document outlines a robust and reproducible synthetic strategy centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide detailed, field-proven protocols, from the preparation of the starting material, 3,6-dichloropyridazine, to the final product's purification and rigorous characterization by NMR, MS, and IR spectroscopy. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting these methods.

Strategic Rationale: The Importance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are highly advantageous in drug design. The nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with biological targets, while also increasing polarity and aqueous solubility compared to carbocyclic analogues.[3] The title compound, this compound, is a particularly valuable building block. The chlorine atom at the 3-position serves as a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the systematic exploration of chemical space. The 3-methoxyphenyl moiety can be a crucial pharmacophore for engaging with target receptors, making this intermediate a strategic starting point for developing novel therapeutics.

Synthetic Strategy: A Retrosynthetic Approach

Our strategy for constructing this compound relies on the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is renowned for its mild conditions, functional group tolerance, and high yields in forming carbon-carbon bonds.[5][6][7]

Retrosynthetic Analysis:

The target molecule is disconnected at the C-C bond between the pyridazine and phenyl rings. This leads to two readily available precursors: the commercially available (or easily synthesized) 3,6-dichloropyridazine and (3-methoxyphenyl)boronic acid .

Caption: Retrosynthetic analysis of the target compound.

The precursor 3,6-dichloropyridazine is itself synthesized from pyridazine-3,6-diol (the tautomer of maleic hydrazide) via a robust chlorination reaction.

Experimental Protocols

Part A: Synthesis of 3,6-Dichloropyridazine (Starting Material)

This protocol details the conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine.

Causality: Phosphorus oxychloride (POCl₃) is a highly effective and standard reagent for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides. The reaction is performed under reflux to provide the necessary activation energy for this transformation. A careful aqueous work-up is critical to safely quench the highly reactive excess POCl₃.[8]

Step-by-Step Protocol:

-

Setup: In a 2L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125 g, 1.115 mol).[8]

-

Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, 520 mL, 5.576 mol) at room temperature.[8]

-

Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight). Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully concentrate the mixture under reduced pressure (vacuum) at 55-60°C to remove excess POCl₃, resulting in a thick residue.[8]

-

Dilute the residue with ethyl acetate (1 L).

-

In a separate large vessel, prepare an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

-

CRITICAL STEP: Slowly and cautiously pour the ethyl acetate solution into the NaHCO₃ solution with vigorous stirring. This is a highly exothermic reaction that releases gas. Ensure the pH of the aqueous layer is basic (~8).

-

-

Extraction & Purification:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with water (1 L) and then brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield 3,6-dichloropyridazine as a solid.[8]

-

Part B: Suzuki-Miyaura Coupling for Final Product Synthesis

This protocol describes the selective mono-arylation of 3,6-dichloropyridazine.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Causality:

-

Catalyst: A palladium(0) species, generated in situ, is the active catalyst. It undergoes oxidative addition into the C-Cl bond of the pyridazine, followed by transmetalation with the boronic acid and reductive elimination to form the product.[9]

-

Base: An inorganic base is essential to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[10]

-

Degassing: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Removing dissolved oxygen is crucial for catalytic turnover and achieving high yields.[10]

-

Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid helps drive the reaction to completion. Mono-substitution is generally favored under these conditions due to the deactivation of the pyridazine ring after the first coupling, making the second C-Cl bond less reactive.

Step-by-Step Protocol:

-

Setup: To a reaction vessel, add 3,6-dichloropyridazine (1.0 equiv), (3-methoxyphenyl)boronic acid (1.1 equiv), sodium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent & Degassing: Add the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.[10]

-

Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates consumption of the starting dichloropyridazine.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Characterization workflow for the final product.

Data Summary Table

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to two distinct aromatic systems: the AB quartet or two doublets for the pyridazine ring protons, and multiplets for the four protons of the 3-methoxyphenyl ring. A singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons. |

| ¹³C NMR | Resonances for all 11 unique carbon atoms. Signals for the pyridazine ring carbons will be distinct from the methoxyphenyl ring carbons. A signal around 55 ppm is expected for the methoxy carbon. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 220. An M+2 peak at m/z ≈ 222 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.[11] |

| IR Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), and a strong C-O ether stretching band (~1250 cm⁻¹ and ~1040 cm⁻¹).[12] |

| Melting Point | A sharp, defined melting point range, indicating high purity of the crystalline solid. |

Conclusion

This guide provides a validated and scientifically-grounded pathway for the . By employing a strategic Suzuki-Miyaura cross-coupling, this valuable intermediate can be produced in high yield and purity. The detailed protocols and explanations of the underlying chemical principles are intended to equip researchers in drug discovery and development with the practical knowledge needed to successfully synthesize this and related heterocyclic compounds, accelerating the development of novel therapeutic agents.

References

-

Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Pundir, R., & Kumar, P. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

-

Asif, M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. [Link]

-

IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

-

ResearchGate. (2009). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-6-(2-hydroxy-4-methoxyphenyl)pyridazine. PrepChem.com. [Link]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. [Link]

-

PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. [Link]

-

ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

- Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.

-

Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

-

SciSpace. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 12. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

An In-Depth Technical Guide to 3-Chloro-6-(3-methoxyphenyl)pyridazine: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 3-Chloro-6-(3-methoxyphenyl)pyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, with a focus on providing practical insights for laboratory use.

Core Identity and Physicochemical Profile

This compound is a substituted pyridazine derivative. The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a scaffold known for its diverse biological activities. The presence of a chloro group at the 3-position and a 3-methoxyphenyl group at the 6-position makes this molecule a valuable and versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 76970-14-4 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| IUPAC Name | This compound |

While specific, experimentally determined physical properties for this compound are not extensively reported in the public domain, we can infer its likely characteristics by examining closely related analogs. This comparative approach provides a reasonable estimation for handling and experimental design.

Table 2: Comparative Physicochemical Properties of Related Pyridazine Derivatives

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Chloro-6-methylpyridazine | 1121-79-5 | 128.56 | 58-62 |

| 3-Chloro-6-phenylpyridazine | 20375-65-9 | 190.63 | Not available |

| 3-Chloro-6-methoxypyridazine | 1722-10-7 | 144.56 | 84-85[1] |

| This compound | 76970-14-4 | 220.66 | Not available (likely a solid at room temperature) |

Based on these analogs, this compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for pyridazine ring formation or by modification of a pre-existing pyridazine core. A plausible and efficient synthetic strategy would involve the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by chlorination.

Proposed Synthetic Pathway

A logical synthetic route would start from 3-methoxyacetophenone, which can be converted to a 1,4-dicarbonyl intermediate. This intermediate can then be cyclized with hydrazine to form the pyridazinone, which is subsequently chlorinated to yield the final product.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(3-methoxyphenyl)pyridazine

A Senior Application Scientist's Perspective on Structural Elucidation

This guide provides a detailed technical overview of the spectroscopic data for the heterocyclic compound 3-Chloro-6-(3-methoxyphenyl)pyridazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical methodologies to offer a comprehensive analytical profile. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages foundational principles of spectroscopy and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Every protocol described herein is designed to be a self-validating system, grounded in authoritative scientific literature.

Molecular Structure and Analytical Context

This compound belongs to the pyridazine class of heterocycles, which are notable scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. The following sections detail the expected spectroscopic signatures that would confirm the synthesis and purity of this target compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven protons on the aromatic rings and the three protons of the methoxy group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atoms in the pyridazine ring, as well as the electron-donating methoxy group.

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |

| H-4' | 7.50 - 7.60 | Doublet | 1H | Located on the pyridazine ring, deshielded by the adjacent nitrogen and chlorine atoms. |

| H-5' | 7.80 - 7.90 | Doublet | 1H | Part of the pyridazine ring, deshielded by the adjacent nitrogen and the aromatic system. |

| H-2 | 7.35 - 7.45 | Singlet (or narrow triplet) | 1H | On the methoxyphenyl ring, ortho to the pyridazine substituent. |

| H-4 | 7.10 - 7.20 | Triplet | 1H | On the methoxyphenyl ring, meta to the methoxy and pyridazine groups. |

| H-5 | 7.40 - 7.50 | Triplet | 1H | On the methoxyphenyl ring, ortho to the pyridazine substituent. |

| H-6 | 6.90 - 7.00 | Doublet of doublets | 1H | On the methoxyphenyl ring, ortho to the methoxy group. |

| OCH₃ | 3.80 - 3.90 | Singlet | 3H | Protons of the methoxy group, showing a characteristic singlet in this region.[2] |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

| Carbon Label | Predicted Chemical Shift (ppm) | Justification |

| C-3' | 150.0 - 152.0 | Carbon bearing the chlorine atom on the pyridazine ring, highly deshielded. |

| C-6' | 158.0 - 160.0 | Carbon attached to the methoxyphenyl ring, deshielded by the nitrogen atoms. |

| C-4', C-5' | 125.0 - 130.0 | Carbons on the pyridazine ring. |

| C-1 | 138.0 - 140.0 | Quaternary carbon on the phenyl ring attached to the pyridazine. |

| C-3 | 159.0 - 161.0 | Carbon attached to the methoxy group, deshielded by oxygen.[3] |

| C-2, C-4, C-5, C-6 | 114.0 - 130.0 | Aromatic carbons of the methoxyphenyl ring. |

| OCH₃ | 55.0 - 56.0 | Methoxy carbon, characteristic chemical shift.[2][3] |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient technique for analyzing solid samples. The IR spectrum will reveal the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridazine and Phenyl rings)[4] |

| 2950 - 2850 | C-H Stretch | Methoxy (CH₃) |

| 1600 - 1585 | C=C Stretch | Aromatic Rings[4] |

| 1500 - 1400 | C=N Stretch | Pyridazine Ring[5] |

| 1250 - 1200 | C-O Stretch | Aryl Ether (asymmetric) |

| 1050 - 1000 | C-O Stretch | Aryl Ether (symmetric) |

| 800 - 700 | C-Cl Stretch | Chloroalkane |

| 900 - 675 | C-H Bending | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides both the molecular weight and structural information through fragmentation.[6]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The monoisotopic mass of C₁₁H₉ClN₂O is 220.0403 Da.[7] The mass spectrum will show a molecular ion peak at m/z 220.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 222 with roughly one-third the intensity of the M⁺ peak.[8]

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| m/z (for ³⁵Cl) | Predicted Fragment | Proposed Loss |

| 220 | [C₁₁H₉³⁵ClN₂O]⁺ | Molecular Ion (M⁺) |

| 205 | [C₁₀H₆³⁵ClN₂O]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 192 | [C₁₁H₉³⁵ClO]⁺ | Loss of a neutral nitrogen molecule (N₂). |

| 185 | [C₁₁H₉N₂O]⁺ | Loss of a chlorine radical (•Cl). |

| 177 | [C₉H₆³⁵ClN₂]⁺ | Loss of a formyl radical (•CHO) from the [M-CH₃]⁺ fragment. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[9]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[10]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[10]

-

Tune and match the probe for both ¹H and ¹³C frequencies.[11]

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.[11][12]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Protocol 2: ATR-FTIR Spectroscopy

-

Sample Preparation and Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.[14]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[14]

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify and label the significant absorption bands in the spectrum.

-

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer. If coupled with Gas Chromatography (GC-MS), the sample will be vaporized in the injection port and separated on the GC column before entering the ion source.[15] For direct insertion, the sample is placed on a probe and heated under vacuum to volatilize it directly into the ion source.[16]

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[17][18]

-

This causes ionization and fragmentation of the molecules.[6]

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Processing:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak, the isotopic pattern, and the major fragment ions.

-

References

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Burns, D. C. (2018). Acquiring 1 H and 13 C Spectra. In Multinuclear NMR. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

PubChemLite. This compound (C11H9ClN2O). [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

NIST. Pyridazine, 3-chloro-6-methoxy-. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

Wikipedia. Electron ionization. [Link]

-

ResearchGate. (2025). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. [Link]

-

ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. [Link]

-

LookChem. 3-Chloro-6-methoxypyridazine. [Link]

-

PubChemLite. 3-chloro-6-(2-methoxyphenyl)pyridazine (C11H9ClN2O). [Link]

-

University of Rochester. 13-C NMR Protocol for beginners AV-400. [Link]

-

ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

NIH. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

ResearchGate. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

-

Sciforum. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

-

MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

-

ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Semantic Scholar. Correlations of the infrared spectra of some pyridines. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]

-

PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

-

InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

University of California, Davis. (2013). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

NIH. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. uab.edu [uab.edu]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. agilent.com [agilent.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(3-methoxyphenyl)pyridazine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-Chloro-6-(3-methoxyphenyl)pyridazine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. By synthesizing established analytical protocols with insights into potential degradation pathways, this document serves as a foundational resource for enabling robust formulation development and ensuring the integrity of this promising molecule.

Part 1: Physicochemical Characterization

A thorough understanding of a compound's intrinsic physicochemical properties is the bedrock of successful drug development. For this compound, its aromatic and heterocyclic nature, featuring a chlorinated pyridazine core linked to a methoxyphenyl moiety, dictates its behavior in various environments.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively published, we can infer key properties based on its structure and data from similar compounds.

-

pKa: The pyridazine ring is weakly basic.[1] The presence of an electron-withdrawing chloro group is expected to further decrease its basicity. The predicted pKa for the structurally related 3-chloro-6-(4-methoxyphenyl)pyridazine is approximately 0.58.[2] This low basicity implies that this compound will be predominantly in its neutral form across the physiological pH range, which has significant implications for its solubility and permeability.

-

logP: The combination of a hydrophobic chloro- and methoxyphenyl- groups with a moderately polar pyridazine ring suggests a lipophilic character. A higher logP value generally correlates with lower aqueous solubility.

A summary of key predicted and known properties of related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 3-Chloro-6-(4-methoxyphenyl)pyridazine | 3-Chloro-6-phenylpyridazine |

| Molecular Formula | C₁₁H₉ClN₂O | C₁₁H₉ClN₂O | C₁₀H₇ClN₂ |

| Molecular Weight | 220.66 g/mol | 220.66 g/mol | 190.63 g/mol |

| Predicted pKa | ~0.6 | 0.58 ± 0.10[2] | N/A |

| Aqueous Solubility | Likely low (µg/mL range) | N/A | 10.3 µg/mL (at pH 7.4)[3] |

| Organic Solubility | Likely soluble in polar aprotic solvents | Chloroform, Dichloromethane, Ethyl Acetate[2] | N/A |

Solid-State Characterization: The Unseen Influence

The solid-state properties of an Active Pharmaceutical Ingredient (API), such as polymorphism and crystallinity, profoundly influence its solubility, stability, and bioavailability.[4][5] Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points, dissolution rates, and chemical stability.[4]

It is imperative to conduct solid-state characterization early in development to identify the most stable polymorphic form and to ensure batch-to-batch consistency.[4]

Key Techniques for Solid-State Characterization:

-

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Determines melting points, glass transitions, and can quantify the degree of crystallinity.[5]

-

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for identifying solvates and hydrates.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Can detect differences in the vibrational modes of molecules in different crystal lattices.

The workflow for solid-state characterization is depicted in the diagram below.

Caption: Workflow for the solid-state characterization of an API.

Part 2: Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability.[6] A comprehensive understanding of a compound's solubility in various media is essential for guiding formulation strategies.

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the most stable crystalline form of the compound.[7]

-

Kinetic Solubility: Refers to the concentration of a compound at the point of precipitation from a solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO).[7][8] While not a true equilibrium value, it is a valuable high-throughput screening parameter in early drug discovery.[9]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Confirmation of Solid Form: Analyze the remaining solid by XRPD to confirm that no polymorphic transformation has occurred during the experiment.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage assessment.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer of interest in a microplate format.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).[11]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.[8]

-

Quantification (Optional): For a more precise measurement, the supernatant can be separated and the concentration determined by HPLC-UV or LC-MS/MS.[11]

Experimental Protocol: pH-Dependent Solubility Profile

Given that most drugs are weak acids or bases, their solubility can be significantly influenced by pH.[12] A pH-solubility profile is crucial for predicting oral absorption.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2 to 7.4).[13]

-

Solubility Determination: Perform the thermodynamic shake-flask solubility measurement in each of these buffers.

-

Data Analysis: Plot the logarithm of the solubility as a function of pH. This profile can also be used to experimentally determine the pKa of the compound.[14][15]

The general workflow for solubility determination is illustrated below.

Caption: A simplified workflow for thermodynamic solubility determination.

Part 3: Stability Assessment and Degradation Pathway Elucidation

Ensuring the stability of a drug substance is a regulatory requirement and is critical for patient safety.[16] Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[17]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[18] The goals of these studies are to:

-

Identify potential degradation products.[18]

-

Elucidate degradation pathways.[18]

-

Develop and validate a stability-indicating analytical method that can resolve the parent compound from all its degradation products.[19][20]

The general conditions for forced degradation studies are outlined in the ICH guidelines.[19] A target degradation of 5-20% is generally considered optimal to ensure that relevant degradation products are formed without generating secondary or irrelevant products from over-stressing the molecule.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C |

| Oxidation | 3-30% H₂O₂, room temperature[13] |

| Photolysis | Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light.[10] |

| Thermal | 10°C increments above accelerated stability testing temperature (e.g., 50°C, 60°C).[19] |

Experimental Protocols for Forced Degradation

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress medium.

-

Stress Application: Expose the solutions to the conditions outlined in Table 2 for a defined period.

-

Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples at the end of the exposure period.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all degradation products.

Proposed Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Chloro Group: The chloro substituent on the electron-deficient pyridazine ring may be susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions, to form the corresponding 3-hydroxy-6-(3-methoxyphenyl)pyridazine.

-

Oxidation of the Pyridazine Ring: The nitrogen atoms in the pyridazine ring could be oxidized to form N-oxides, a common metabolic and degradation pathway for nitrogen-containing heterocycles.

-

Oxidative Cleavage of the Methoxy Group: The methoxy group on the phenyl ring could undergo O-demethylation under oxidative stress to yield a phenolic derivative.

-

Ring Opening/Cleavage: Under harsh conditions (e.g., strong acid/base and high temperature), cleavage of the pyridazine or phenyl ring could occur.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[13] HPLC is the most widely used technique for this purpose.[14][20]

Key Considerations for HPLC Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point. The choice of stationary phase is critical for achieving the necessary selectivity to separate the parent compound from its degradation products.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve both polar and non-polar degradation products in a single run.[14]

-

Detection: UV detection is suitable for this compound due to its aromatic nature. The detection wavelength should be chosen to maximize the response for both the parent compound and potential impurities.[4]

-

Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]

Part 4: Conclusion and Recommendations

This guide has outlined a comprehensive framework for the characterization of the solubility and stability of this compound. The predicted low aqueous solubility and potential for degradation under hydrolytic and oxidative stress are key factors to consider during its development.

Recommendations:

-

Early Characterization: It is strongly recommended to perform thorough solid-state characterization and solubility profiling at an early stage to inform formulation strategies.

-

Formulation Approaches: For this likely poorly soluble compound, formulation approaches such as salt formation (if a suitable counter-ion can be found, though unlikely given the low pKa), particle size reduction, or amorphous solid dispersions should be investigated to enhance dissolution and bioavailability.

-

Stability-Indicating Method: The development of a robust, validated stability-indicating HPLC method is paramount for accurately assessing the shelf-life and ensuring the quality of the drug substance and subsequent drug product.

-

Protective Packaging: Given the potential for photodegradation, the use of light-protective packaging should be considered.

By adhering to the principles and protocols outlined in this guide, researchers and developers can build a robust data package for this compound, mitigating risks and paving the way for its successful progression through the drug development pipeline.

References

-

3-Chloro-6-phenylpyridazine. PubChem. Available from: [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

-

Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Available from: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

-

Solid-State Characterization — The Hidden Key to API Stability and Performance. Wishrut Pharma. Available from: [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

-

Stability indicating HPLC method development - a review. ResearchGate. Available from: [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. Available from: [Link]

-

Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

Ich guideline for stability testing. Slideshare. Available from: [Link]

-

Degradation of aromatic compounds - Reference pathway. KEGG. Available from: [Link]

-

Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Available from: [Link]

-

Pyridazine and its derivatives. Slideshare. Available from: [Link]

-

Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

-

API: solid state robust characterization in key to cut costs and time!. AlfatestLab. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

-

Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. Available from: [Link]

-

Light-promoted aromatic denitrative chlorination. eScholarship.org. Available from: [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available from: [Link]

-

Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. Available from: [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Available from: [Link]

-

Drug Substance Solid State Characterization. Agno Pharmaceuticals. Available from: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. NIH. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Gas‐phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. ResearchGate. Available from: [Link]

-

Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available from: [Link]

-

Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems. PubMed. Available from: [Link]

-

Effects of Chloride on PMS-based Pollutant Degradation: A Substantial Discrepancy Between Dyes and Their Common Decomposition Intermediate (Phthalic Acid). PubMed. Available from: [Link]

-

Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. PMC. Available from: [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI. Available from: [Link]

-

Antioxidative activity analyses of some pyridazine derivatives using computational methods. Available from: [Link]

-

Inorganic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

Sources

- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. helixchrom.com [helixchrom.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. informaticsjournals.co.in [informaticsjournals.co.in]

- 16. ijtsrd.com [ijtsrd.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of chloride on PMS-based pollutant degradation: A substantial discrepancy between dyes and their common decomposition intermediate (phthalic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. web.vscht.cz [web.vscht.cz]

reactivity of 3-Chloro-6-(3-methoxyphenyl)pyridazine with nucleophiles

An In-depth Technical Guide to the Reactivity of 3-Chloro-6-(3-methoxyphenyl)pyridazine with Nucleophiles

Introduction: The Privileged Pyridazine Scaffold in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient π-system, render it a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][3] Among the myriad of pyridazine derivatives, this compound stands out as a particularly valuable building block. The presence of a reactive chlorine atom at the 3-position, activated by the ring's nitrogen atoms, provides a reliable handle for synthetic diversification. This guide offers a comprehensive exploration of the reactivity of this scaffold with a range of nucleophiles, detailing both classical and modern synthetic methodologies. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights to guide researchers in their synthetic endeavors.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The most direct pathway to functionalize the this compound core is through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon atoms bearing the halogen, making the ring susceptible to attack by nucleophiles.[4][5] This proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

discovery and history of 3-aryl-6-chloropyridazines

An In-depth Technical Guide to the Discovery and History of 3-Aryl-6-Chloropyridazines

Abstract

The 3-aryl-6-chloropyridazine scaffold has emerged as a cornerstone in modern medicinal chemistry, transitioning from a heterocyclic curiosity to a privileged structure in drug discovery. This guide provides an in-depth analysis of the historical discovery, evolution of synthetic methodologies, and the diverse therapeutic applications of this versatile core. We will explore the foundational synthesis of the pyridazine ring, the advent of efficient cross-coupling technologies for aryl installation, and the structure-activity relationships (SAR) that have guided its development into potent modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry and pharmacology of this important class of compounds.

Chapter 1: The Genesis of a Scaffold - Discovery and Early History

The story of the 3-aryl-6-chloropyridazine core begins not with the final structure, but with the fundamental pyridazine ring (1,2-diazine). The term "pyridazine" was first introduced by Knorr in 1885.[1] A year later, in the course of his seminal work on the Fischer indole synthesis, Emil Fischer achieved the first synthesis of a substituted pyridazine by condensing phenylhydrazine with levulinic acid.[1][2] The unsubstituted parent heterocycle was prepared shortly after by Taüber.[1]

For several decades, pyridazine chemistry remained a relatively niche area of academic exploration. A pivotal moment arrived in 1951 when Mizzoni and Spoerri published a robust synthesis for 3,6-dichloropyridazine.[3][4] This symmetrical, reactive intermediate became the crucial gateway for accessing a vast array of substituted pyridazine derivatives. The presence of two electronically distinct and reactive chlorine atoms opened the door for selective nucleophilic substitution and, later, metal-catalyzed cross-coupling reactions, setting the stage for the development of the 3-aryl-6-chloropyridazine family.

Chapter 2: Foundational Synthetic Strategies: Accessing the Core

The utility of the 3-aryl-6-chloropyridazine scaffold is predicated on the efficient and scalable synthesis of its key precursor, 3,6-dichloropyridazine. The classical and still widely used industrial method begins with maleic anhydride.

The process involves two key transformations:

-

Cyclization: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide).

-

Chlorination: The resulting diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine.[5][6]

This foundational sequence provides a reliable supply of the starting material, which is the branching point for nearly all subsequent diversification efforts.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

Causality: This two-step protocol is a classic example of heterocyclic synthesis. The initial condensation of hydrazine with the dicarbonyl equivalent (maleic anhydride) is a thermodynamically favorable cyclization to form the stable six-membered ring. The subsequent chlorination with POCl₃ replaces the hydroxyl groups (which exist in tautomeric equilibrium with the pyridazinone form) with chlorides, transforming the scaffold into a versatile electrophile for subsequent C-C bond formation.

Step 1: Synthesis of 3,6-Dihydroxypyridazine

-

To a 500 mL three-necked flask, charge 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).[5]

-

Under stirring, carefully add 120 mL of 30% hydrochloric acid dropwise.

-

Add 98 g of maleic anhydride (1 mol) in portions to the flask.[5]

-

Heat the mixture to reflux at 110°C and maintain for 3 hours.

-

Cool the reaction mixture, allowing the product to crystallize.

-

Collect the yellow-white solid by suction filtration and wash the filter cake with cold ethanol (3-4 times).

-

Dry the solid to yield 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-Dichloropyridazine

-

In a clean, dry three-necked flask, combine 22 g of 3,6-dihydroxypyridazine (0.2 mol) and 232.8 g of phosphorus pentachloride (1.12 mol). Alternatively, phosphorus oxychloride can be used as both reagent and solvent.[5][6]

-

Heat the mixture to 125°C and hold for 4 hours, ensuring adequate ventilation and control of evolving HCl gas.

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Cool the remaining viscous liquid to room temperature and carefully quench by pouring it into ice water.

-

Neutralize the aqueous mixture by adding 28% aqueous ammonia dropwise until the pH is approximately 8.

-

Collect the resulting solid by suction filtration. The filtrate can be extracted with dichloromethane to recover additional product.

-

Combine the solids and purify by recrystallization or column chromatography to obtain pure 3,6-dichloropyridazine.

Chapter 3: The Cross-Coupling Revolution - Modern Arylation Methodologies

The transformation of 3,6-dichloropyridazine into the medicinally relevant 3-aryl-6-chloropyridazine scaffold was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the preeminent method for this purpose.[7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal tool for generating chemical diversity in drug discovery programs.[8][9]

The reaction couples the electrophilic C3-position of a 6-chloropyridazine derivative with a nucleophilic aryl or heteroaryl boronic acid. The chlorine at the C6-position is less reactive, allowing for selective mono-arylation, which is a key feature for building drug-like molecules.

The Suzuki-Miyaura Catalytic Cycle

Causality: The success of the Suzuki coupling relies on a finely tuned palladium catalytic cycle. A Pd(0) species initiates the cycle via oxidative addition into the carbon-chlorine bond of the pyridazine, forming a Pd(II) intermediate. This is often the rate-determining step.[10] A base is crucial for the next step, transmetalation , where it activates the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. The final step is reductive elimination , where the two organic fragments (the pyridazine and the aryl group) couple to form the final product, regenerating the active Pd(0) catalyst.[7][10] The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity to facilitate each step of the cycle efficiently.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from methodologies used in the synthesis of 3-amino-6-arylpyridazines.[11][12]

-

To a reaction vessel, add 3-amino-6-chloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (2.5 mmol).

-

Add a palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol) along with a phosphine ligand like PPh₃ or SPhos (0.04 mmol), or use a pre-formed catalyst like Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Heat the reaction mixture with vigorous stirring to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine.

Chapter 4: A Scaffold of Opportunity - Applications in Drug Discovery

The 3-aryl-6-chloropyridazine core is a privileged scaffold due to its combination of features: a rigid structure that orients substituents in a defined vector, hydrogen bond accepting capabilities from the nitrogen atoms, and a tunable chlorine "handle" for further modification. These properties have been exploited to develop potent and selective agents across multiple therapeutic areas.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in numerous cognitive processes, and their modulation is a key strategy for treating neurological disorders.[13] The 3-aryl-6-chloropyridazine scaffold has been successfully employed to develop potent nAChR ligands. By attaching various diazabicycloalkanes to the C3-position (via displacement of the chlorine), researchers have generated compounds with high affinity for nAChRs, particularly the α4β2 subtype, which is implicated in cognition and addiction.[14][15]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the diazabicycloalkane (e.g., diazabicyclo[3.2.1]octane vs. diazabicyclo[2.2.1]heptane) significantly impacts binding affinity.[14]

-

Substitution on the second nitrogen of the bicyclic system (e.g., H, Me, di-Me) fine-tunes the compound's properties and affinity.[14]

-

The 6-chloropyridazine moiety itself is a critical pharmacophoric element for achieving high affinity in the nanomolar range.

| Compound ID | Bicyclic Moiety | R Group | Kᵢ (nM) for nAChR |

| 1a | 3,8-Diazabicyclo[3.2.1]octane | H | 2.6 |

| 1b | 3,8-Diazabicyclo[3.2.1]octane | Me | 11.2 |

| 2a | 2,5-Diazabicyclo[2.2.1]heptane | H | 1.8 |

| 2b | 2,5-Diazabicyclo[2.2.1]heptane | Me | 4.8 |

| Data adapted from Toma, L. et al., J Med Chem, 2002.[14] |

Selective Cannabinoid Receptor 2 (CB2) Agonists

The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects without the psychoactive side effects mediated by the CB1 receptor.[16][17] This makes selective CB2 agonists highly sought-after for treating inflammatory pain. A series of 3-amino-6-aryl-pyridazines were identified as potent and highly selective CB2 agonists.[16]

Structure-Activity Relationship (SAR) Insights:

-

The aryl group at the C6-position is crucial for potency. Substitution on this ring, particularly with electron-withdrawing groups or morpholine moieties, can significantly enhance CB2 agonist activity.[16]

-

The 3-amino group is a key interaction point.

-

The overall lipophilicity and conformation, dictated by the aryl substituent, drive both potency and selectivity over the CB1 receptor.[18]

| Compound ID | Aryl Group (Ar) | CB2 hEC₅₀ (nM) | CB1/CB2 Selectivity |

| 3a | 4-Fluorophenyl | 1000 | >10x |

| 3b | 4-(Morpholin-4-yl)phenyl | 10 | >1000x |

| 3c | 2-Naphthyl | 16 | >625x |

| 3d (Analogue 35) | 4-(8-Oxa-3-azabicyclo[3.2.1]oct-3-yl)phenyl | 2.1 | >4700x |

| Data adapted from Gleave, R. J. et al., Bioorg Med Chem Lett, 2010.[16] |

Anticancer Agents

The pyridazine scaffold is frequently found in molecules designed to inhibit key proteins involved in cancer progression, such as protein kinases.[19] The 3-aryl-6-chloropyridazine core provides a rigid framework to which various functionalities can be appended to target the ATP-binding pocket of kinases or induce apoptosis through other mechanisms.[20][21][22]

Structure-Activity Relationship (SAR) Insights:

-

In one series targeting breast cancer cell lines, the nature of the amine substituent at the C6-position was critical for antiproliferative activity.[19]

-

Cyclic amines, particularly those containing additional heteroatoms like oxygen (e.g., tetrahydropyran), led to compounds with potent, sub-micromolar IC₅₀ values.[19]

-

The aryl group at the C3-position (in this case, an aminophenyl group) serves as an anchor, while modifications at the C6-position explore the target's binding pocket to enhance potency.

| Compound ID | R Group (at C6-position) | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 4a | Piperidin-1-yl | 10.32 | 11.23 |

| 4b | Morpholino | 5.61 | 6.84 |

| 4c | 4-Methylpiperazin-1-yl | 1.98 | 2.15 |

| 4d (11m) | (Tetrahydro-2H-pyran-4-yl)methylamino | 0.43 | 0.99 |

| Data adapted from Abdel-Maksoud, M. S. et al., J Enzyme Inhib Med Chem, 2020.[19] |

Conclusion and Future Outlook

The journey of the 3-aryl-6-chloropyridazine scaffold from its conceptual origins in the late 19th century to its current status as a privileged structure in drug discovery is a testament to the power of synthetic innovation. The development of a robust synthesis for the 3,6-dichloropyridazine precursor and the subsequent application of modern cross-coupling chemistry have unlocked the full potential of this heterocyclic core. Its proven success in generating potent and selective modulators for challenging biological targets like nAChRs, CB2 receptors, and various protein kinases ensures its continued relevance. Future research will likely focus on leveraging this scaffold to explore new biological targets, developing more sustainable and efficient synthetic routes, and advancing current lead compounds through preclinical and clinical development. The 3-aryl-6-chloropyridazine core remains a rich and promising platform for the next generation of therapeutic agents.

References

-

Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

- Yangzhou Tianhe Pharmaceutical Co Ltd. (2021). Preparation method of 3, 6-dichloropyridazine. CN112645883A.

-

Paul, K., Le Gall, E., Condon, S., & Léonel, E. (2009). An Electrochemical Nickel-Catalyzed Arylation of 3-Amino-6-Chloropyridazines. The Journal of Organic Chemistry, 74(14), 5017–5020. [Link]

- (Placeholder for a relevant reference if found)

-

Wikipedia. (n.d.). Pyridazine. Retrieved January 22, 2026, from [Link]

-